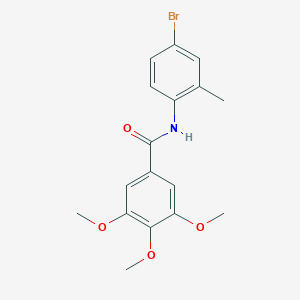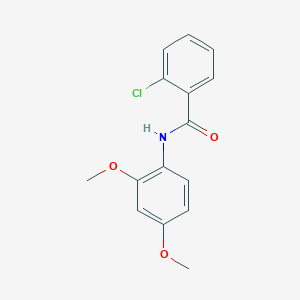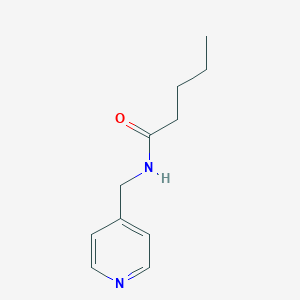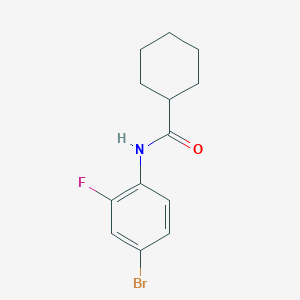
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide, also known as CFA, is a chemical compound that has been widely used in scientific research. It is a member of the acetanilide class of compounds and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide works by blocking the Nav1.8 channel, which is responsible for generating and propagating action potentials in sensory neurons. By blocking this channel, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide reduces the excitability of these neurons and thereby reduces pain sensation. The exact mechanism by which 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide blocks Nav1.8 is not fully understood, but it is believed to involve binding to a specific site on the channel.
Biochemical and Physiological Effects:
In addition to its effects on pain sensation, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has been found to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, although the exact mechanism of this effect is not fully understood. 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has also been found to have anti-inflammatory effects and has been used to study the role of Nav1.8 in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide in lab experiments is its potency and specificity for Nav1.8. This allows researchers to study the role of this channel in various physiological processes with high precision. However, one limitation of 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide is its potential toxicity, which can be a concern in certain experiments. Additionally, the cost of synthesizing 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide can be high, which may limit its use in some labs.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective Nav1.8 blockers, which could have clinical applications in the treatment of pain and other conditions. Another direction is the study of the role of Nav1.8 in other physiological processes beyond pain sensation, such as itch and inflammation. Additionally, more research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide and its effects on cancer cells.
Métodos De Síntesis
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-chloroaniline with 2-fluoroaniline in the presence of a catalyst such as copper(I) iodide. The resulting intermediate is then reacted with acetic anhydride to produce the final product, 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has been widely used in scientific research as a tool to study the role of ion channels in the nervous system. It has been found to be a potent blocker of the voltage-gated sodium channel Nav1.8, which is primarily expressed in sensory neurons and plays a crucial role in pain sensation. 2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide has also been used to study the role of Nav1.8 in other physiological processes such as itch and inflammation.
Propiedades
Fórmula molecular |
C14H11ClFNO |
|---|---|
Peso molecular |
263.69 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H11ClFNO/c15-11-7-5-10(6-8-11)9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Clave InChI |
OLKNSBCSGGZZRW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)F |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



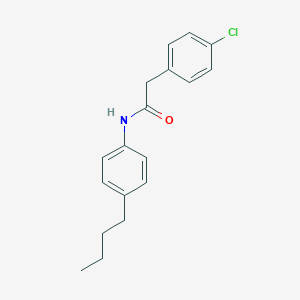
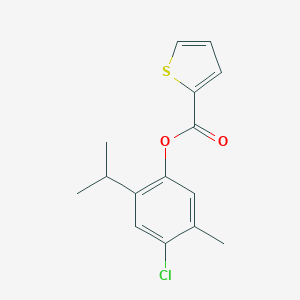
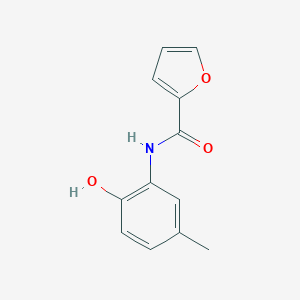
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)


